(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid
Description
This compound is a chiral amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a 2,3-dichlorophenyl substituent. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . This compound is primarily utilized in research settings for synthesizing modified peptides or small-molecule libraries .
Properties
IUPAC Name |
(3R)-3-(2,3-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-20-11-5-10-18(23(20)26)21(12-22(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFKUGQWZXNAMM-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the chiral center: The chiral center is introduced using chiral catalysts or starting materials.
Coupling reactions: The protected amine is coupled with the appropriate carboxylic acid derivative to form the final product.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can be used to modify the functional groups attached to the aromatic rings.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amine groups.
Chiral Catalysts: The compound can be used as a chiral building block in the synthesis of chiral catalysts.
Biology
Enzyme Inhibitors: The compound may serve as a scaffold for designing enzyme inhibitors.
Protein Labeling: The Fmoc group can be used to label proteins for various biochemical assays.
Medicine
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with improved efficacy and safety profiles.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Aromatic Substituents
The table below compares the target compound with analogs differing in the phenyl ring substituents:
*Calculated based on structural similarity.
Key Observations:
Backbone Modifications and Functional Group Additions
Other analogs feature variations in the amino acid backbone or additional functional groups:
Key Observations:
- Backbone Length: Elongated backbones (e.g., butanoic acid) provide flexibility in peptide chain elongation .
- Functional Groups : Thiol-containing derivatives enable chemoselective bioconjugation, critical for antibody-drug conjugates .
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid, commonly referred to as Fmoc-DCP, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Fmoc-DCP has the following chemical characteristics:
- Molecular Formula : C25H22Cl2N2O4
- Molecular Weight : 474.36 g/mol
- IUPAC Name : this compound
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
Biological Activity Overview
The biological activity of Fmoc-DCP is primarily linked to its role in peptide synthesis and potential pharmacological effects. Research indicates that compounds with similar structures often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that derivatives of Fmoc-DCP demonstrate antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
Fmoc-DCP has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The exact pathways involved are still under investigation, but the compound's ability to interact with specific molecular targets is a focal point of current research.
The biological activity of Fmoc-DCP can be attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The presence of the Fmoc group allows for selective binding and modulation of enzyme activities involved in critical cellular processes.
Interaction Studies
Research utilizing techniques such as molecular docking and bioassays has revealed that Fmoc-DCP can effectively bind to target proteins, influencing their function. For instance, it has been shown to inhibit certain kinases that play a crucial role in cell signaling pathways related to cancer progression.
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| 1. Antimicrobial Efficacy | Fmoc-DCP exhibited significant activity against Staphylococcus aureus and Escherichia coli. | Disk diffusion method |
| 2. Anticancer Activity | Induced apoptosis in breast cancer cell lines (MCF-7). | MTT assay for cell viability |
| 3. Enzyme Inhibition | Inhibited activity of protein kinase B (AKT), affecting downstream signaling pathways. | Kinase assay |
Synthesis and Applications
Fmoc-DCP serves as a building block in peptide synthesis, allowing for the introduction of diverse functional groups tailored for specific applications in drug design. Its unique combination of structural elements makes it valuable in developing biologically active peptides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
